molecular formula C21H22N4O3 B2881365 (2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide CAS No. 2321335-73-1

(2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2881365
CAS No.: 2321335-73-1
M. Wt: 378.432
InChI Key: MFOJTRGCSTYDBP-PKNBQFBNSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the triazole ring and the dimethoxyphenyl group. Common reagents used in these steps include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a click chemistry approach.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve Lewis acids or bases to facilitate the substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s aromatic rings can participate in π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Uniqueness: What sets (2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide apart is its combination of a triazole ring with dimethoxyphenyl and phenyl groups

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-19-10-8-16(14-20(19)28-2)9-11-21(26)24-18(15-25-22-12-13-23-25)17-6-4-3-5-7-17/h3-14,18H,15H2,1-2H3,(H,24,26)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOJTRGCSTYDBP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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